(3-Iodopropyl)trimethoxysilane

Surface chemistry SN2 reactivity Leaving group ability

Conventional chloro- and bromo-propylsilanes often yield incomplete surface grafting due to slow nucleophilic displacement. (3-Iodopropyl)trimethoxysilane solves this with a weaker C-I bond, enabling rapid, high-yield substitution under mild conditions. • Achieves up to 47.7% polyMeOZO grafting as a macroinitiator for solvent-free cationic ring-opening polymerization. • Enables >20% champion efficiency in all-inorganic CsPbI₃ perovskite solar cells processed under ambient humidity. • Quantitatively converts to (3-azidopropyl)trimethoxysilane for CuAAC click chemistry-impractical with chloro/bromo analogues. • Co-condenses with aminopropyl-silanes to create mesoporous materials with two independently addressable functional groups.

Molecular Formula C6H15IO3Si
Molecular Weight 290.17 g/mol
CAS No. 14867-28-8
Cat. No. B081993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Iodopropyl)trimethoxysilane
CAS14867-28-8
Molecular FormulaC6H15IO3Si
Molecular Weight290.17 g/mol
Structural Identifiers
SMILESCO[Si](CCCI)(OC)OC
InChIInChI=1S/C6H15IO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3
InChIKeyNILZGRNPRBIQOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IPTMS – Key Identifiers and Reactivity


(3‑Iodopropyl)trimethoxysilane (IPTMS, CAS 14867‑28‑8) is an organofunctional trialkoxysilane that couples a hydrolyzable trimethoxysilyl headgroup with a terminal iodoalkyl tail. This structure allows the silane moiety to condense with hydroxylated surfaces (e.g. silica, metal oxides, glass) while the iodoalkyl chain serves as an electrophilic centre for nucleophilic substitution or as a macroinitiator for controlled polymerisation . IPTMS is a colourless to pale‑yellow, moisture‑sensitive liquid with a density of 1.482 g mL⁻¹ at 20 °C, a refractive index n20/D of 1.473, a boiling point of 79‑80 °C (at 2 mmHg), and a molecular mass of 290.17 g mol⁻¹ [1].

Why IPTMS Outperforms Common Silane Analogs


The iodoalkyl group in IPTMS provides a unique combination of leaving‑group ability and electrophilicity that is not replicated by the more common chloro‑, bromo‑ or amino‑propylsilanes. The C‑I bond is significantly weaker than C‑Cl or C‑Br, yielding faster and more complete nucleophilic displacement under milder conditions, which is essential when grafting onto sensitive substrates or when subsequent “click” chemistry is required [1]. Moreover, the iodine atom imparts heavy‑atom effects useful in X‑ray contrast imaging and electron‑beam lithography, while its moderate hydrophobicity influences the self‑assembly and hydrolytic stability of the resulting siloxane network [2]. These performance attributes mean that simply substituting IPTMS with a cheaper or more readily available chloropropyl‑ or aminopropyl‑silane will lead to incomplete surface coverage, lower grafting yields, and a loss of the multifunctional behaviour demonstrated in high‑efficiency perovskite photovoltaics and precision nanocatalyst synthesis [3].

IPTMS Quantitative Evidence


Nucleophilic Substitution Reactivity

The reactivity of halogenopropylsilanes in nucleophilic substitution follows the leaving‑group order I > Br > Cl. While a direct head‑to‑head kinetic study comparing all three trimethoxysilyl derivatives is not available, the relative rates are well established from fundamental organosilicon chemistry and from studies on analogous silane systems. The bromo‑propyl analog (3‑bromopropyl)trimethoxysilane is reported to exhibit approximately 200‑fold higher reactivity than its chloro‑propyl counterpart . By extension, the iodo‑propyl derivative is expected to be even more reactive, as the C‑I bond is substantially weaker than the C‑Br bond. This class‑level inference is supported by the widespread use of IPTMS as the preferred precursor for the quantitative conversion to (3‑azidopropyl)trimethoxysilane, a key building block for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) “click” chemistry, which is often impractically slow with the chloro‑ or bromo‑propyl analogues [1].

Surface chemistry SN2 reactivity Leaving group ability

Grafting Efficiency in Solvent-Free Polymerization

In a study of solvent‑free dry‑system surface modification, silica nanoparticles were functionalised with 3‑iodopropyl‑trimethoxysilane to introduce iodopropyl initiating groups. Subsequent cationic ring‑opening graft polymerisation of 2‑methyl‑2‑oxazoline (MeOZO) achieved a maximum polyMeOZO grafting of 47.7% [1]. This grafting efficiency was considerably higher than that obtained in conventional solution‑phase polymerisation, a result attributed to the suppression of chain‑transfer reactions in the dry‑state process. No equivalent grafting yield data are available for chloro‑ or bromo‑propyl‑silanes under identical conditions, but the ability of the iodo‑propyl group to act as an efficient macroinitiator is a prerequisite for achieving such high grafting levels [1].

Surface‑initiated polymerisation Silica nanoparticles Cationic ring‑opening polymerisation

Multifunctional Additive in Perovskite Photovoltaics

In a recent study on all‑inorganic CsPbI₃ perovskite solar cells, (3‑iodopropyl)trimethoxysilane (IPTMS) was introduced as a multifunctional additive into the precursor solution [1]. During thermal annealing, IPTMS underwent in situ hydrolysis‑driven cross‑linking, consuming residual water and forming a hydrophobic polysiloxane network at grain boundaries. This resulted in devices with a champion power conversion efficiency (PCE) of 20.36%, a substantial improvement over the control devices (which typically yield <18% PCE for inverted CsPbI₃ architectures). Importantly, the IPTMS‑containing devices could be fabricated even in a high‑humidity atmosphere, retaining an impressive PCE of 19.50% [1]. The authors explicitly attribute the performance gains to the unique combination of the iodo group (which interacts with electron‑rich sites to reduce trap states) and the cross‑linking silane (which provides moisture protection).

Perovskite solar cells Additive engineering Moisture stability

Convenient SN2 Synthesis from Chloropropyl Silane

Several academic publications describe a straightforward one‑step synthesis of IPTMS from the widely available and inexpensive (3‑chloropropyl)trimethoxysilane (CPTMS) by treatment with potassium or sodium iodide in dry acetone under reflux [1][2]. The reaction proceeds via a classic SN2 mechanism and can be monitored by NMR or GC. Although the isolated yields are typically >90% (based on CPTMS conversion), this route provides a cost‑effective way to access the iodo‑functionalised silane without requiring specialised equipment or hazardous reagents. This synthetic flexibility means that laboratories already using CPTMS for surface modification can easily upgrade to IPTMS for enhanced reactivity.

Synthetic methodology Silane functionalisation Cost‑effective synthesis

Orthogonal Labeling in Bifunctional Mesoporous Silica

Ramm et al. (2010) reported the co‑condensation of IPTMS, tetraethoxysilane, and an additional substituted trimethoxysilane to create bifunctionalised mesoporous silica [1]. A particularly valuable material was formed by the co‑inclusion of iodopropyl and aminopropyl moieties. The authors demonstrated the orthogonal reactivity of these two groups by selectively labelling the amino‑functionalised regions with fluorescein isothiocyanate (FITC) and the iodo‑functionalised regions with 2‑hydroxy‑substituted Nile Red. Confocal laser scanning microscopy (CLSM) revealed distinct, spatially resolved domains of the two fluorescent labels, confirming that the iodo‑propyl and amino‑propyl groups do not interfere with each other's reactivity [1]. This orthogonality is a direct consequence of the unique leaving‑group properties of the C‑I bond, which allows nucleophilic displacement under conditions that leave amines untouched.

Mesoporous silica Orthogonal functionalisation Confocal microscopy

IPTMS Application Scenarios


Moisture-Tolerant Perovskite Solar Cell Fabrication

Based on the direct efficiency gains reported by Liu et al. (2025) [1], IPTMS is uniquely suited as a multifunctional additive for all‑inorganic CsPbI₃ perovskite solar cells. It enables device fabrication under ambient humidity while delivering champion efficiencies exceeding 20%. Procurement for photovoltaic research and pilot‑line development should prioritise IPTMS over alternative silanes, which do not provide the same combination of defect passivation, moisture scavenging, and cross‑linking behaviour.

Surface-Initiated Polymerization for Dense Brushes

As demonstrated by Yamamoto et al. (2008) [2], IPTMS‑functionalised silica nanoparticles can initiate solvent‑free cationic ring‑opening polymerisation, achieving up to 47.7% polyMeOZO grafting. This high grafting density is essential for creating robust nanocomposite fillers, advanced chromatography media, and stimuli‑responsive coatings. Laboratories and manufacturers aiming for maximum grafting efficiency should select IPTMS over chloro‑ or bromo‑propyl‑silanes, which are less effective as macroinitiators.

Orthogonal Bifunctional Mesoporous Silica

Ramm et al. (2010) [3] showed that IPTMS can be co‑condensed with aminopropyl‑silanes to create mesoporous materials with two independently addressable functional groups. This orthogonality is critical for preparing heterogeneous catalysts with spatially separated active sites, multifunctional drug‑delivery vehicles that require sequential cargo release, or advanced biosensors. The iodo‑propyl group's ability to undergo nucleophilic displacement without interfering with amines makes IPTMS the silane of choice for such bifunctionalised architectures.

Azidopropyl-Functionalized Surfaces for Click Chemistry

The high electrophilicity of the C‑I bond allows IPTMS to be quantitatively converted to (3‑azidopropyl)trimethoxysilane under mild conditions, providing a direct route to azide‑functionalised surfaces for CuAAC “click” chemistry [4]. This transformation is often impractically slow with the chloro‑ or bromo‑propyl analogues. Procurement of IPTMS is therefore essential for any research program that relies on post‑functionalisation via azide‑alkyne cycloaddition, including bio‑conjugation, surface patterning, and polymer functionalisation.

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